molecular formula C13H12N2O B1585174 2,2'-Diaminobenzophenone CAS No. 606-10-0

2,2'-Diaminobenzophenone

Cat. No. B1585174
CAS RN: 606-10-0
M. Wt: 212.25 g/mol
InChI Key: GSEZYWGNEACOIW-UHFFFAOYSA-N
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Description

2,2’-Diaminobenzophenone is a chemical compound with the molecular formula C13H12N2O and a molecular weight of 212.25 . It is also known by other names such as 2-aminobenzophenone, 2-benzoylaniline, o-benzoylaniline, o-aminobenzophenone, 2-aminophenyl phenyl methanone, methanone, 2-aminophenyl phenyl, benzophenone, 2-amino, 2-amino-phenyl-phenyl-methanone, 2-aminophenyl phenyl ketone, methanone, aminophenyl phenyl .


Synthesis Analysis

The synthesis of 2,2’-Diaminobenzophenone involves several steps. One method involves the treatment of the corresponding 2,2’-diaminobenzophenones with 100% phosphoric acid . Another method involves the use of hydrogen and palladium on activated charcoal in dichloromethane under certain conditions .


Molecular Structure Analysis

The molecular structure of 2,2’-Diaminobenzophenone consists of a benzophenone core with two amino groups attached at the 2 and 2’ positions .


Chemical Reactions Analysis

2,2’-Diaminobenzophenone can undergo various chemical reactions. For instance, it can be used in the synthesis of 9-acridone and 3,6-dichloro-9-acridone . It can also be used in the synthesis of 16–18 membered cobalt (II) macrocyclic complexes .


Physical And Chemical Properties Analysis

2,2’-Diaminobenzophenone is a solid at room temperature. It is practically insoluble in water but soluble in chloroform and methanol . Its melting point ranges from 105.0°C to 108.0°C .

Scientific Research Applications

Crystallographic and Spectroscopic Study

2,2'-Diaminobenzophenone, a derivative of diaminobenzophenone, has been studied for its crystallographic and spectroscopic properties. For instance, 4,4′-Diaminobenzophenone was found to crystallize in the trigonal space group, and its structure was determined using direct methods. This research helps in understanding the phosphorescence emission and optically detected magnetic resonance spectra of diaminobenzophenone and related benzophenones (Velden & Noordik, 1980).

Synthesis and Spectral Studies of Macrocyclic Ligands

Diaminobenzophenone derivatives have been utilized in the synthesis of macrocyclic ligands. A novel Schiff base tetraimine macrocyclic ligand was synthesized using 3,4-diaminobenzophenone and benzil. These complexes have been characterized for their bonding and geometry, revealing their octahedral structure (Shakir, Khatoon, Parveen, & Azim, 2007).

Environmental Applications: VOC Adsorption and Desorption

Diaminobenzophenone-functionalized magnetic nanoparticles have been synthesized for the enhanced adsorption and desorption of volatile organic compounds (VOCs) like benzene and toluene. These nanoparticles showed excellent adsorption capacity and high reproducibility, indicating their potential as effective and reusable adsorbents for VOC pollutants (Sahin, Kutluay, Horoz, & Ece, 2020).

Synthesis of Organic Materials

The compound 3,4-diaminobenzophenone semihydrate (34ABPH) has been synthesized and studied for its crystal structure. The analysis of its molecular structure through techniques like FT-IR and thermogravimetric analysis (TGA) helps in understanding the formation of C13H12N2O molecules chains and their interactions (Ben Rhaiem, Boughzala, & Driss, 2013).

Analysis of Oligonucleotides

Diaminobenzophenone has been used as a matrix in the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). It enables the production of intact oligonucleotide ions with lower laser powers, offering better detection limits and reducing fragmentation (Fu, Xu, Pan, Ye, Zou, & Guo, 2006).

Safety And Hazards

2,2’-Diaminobenzophenone can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

bis(2-aminophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEZYWGNEACOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209400
Record name Methanone, bis(2-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Diaminobenzophenone

CAS RN

606-10-0
Record name Methanone, bis(2-aminophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, bis(2-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
MW Partridge, HJ Vipond - Journal of the Chemical Society (Resumed …, 1962 - pubs.rsc.org
HYPOTHESES relating structure to* activity in polycyclic carcinogenic compounds 1 appear to be inapplicable to tricycloquinazoline. 2 In azapolycyclic carcinogens, there are …
Number of citations: 14 pubs.rsc.org
RT Parfitt - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
9-Acridone and 3, 6-dichloro-9-acridone have been prepared in high yields by treatment of the corresponding 2, 2′-diaminobenzophenones with 100% phosphoric acid. Boiling …
Number of citations: 5 pubs.rsc.org
G Gellerman, A Rudi, Y Kashman - Tetrahedron letters, 1993 - Elsevier
A short new biomimetic route to the pyrido[2,3,4-kl]acridine ring system has been developed from readily available benzoquinone, or hydroquinone precursors, and β,β′-…
Number of citations: 30 www.sciencedirect.com
CP Joshua, GE Lewis - Australian Journal of Chemistry, 1967 - CSIRO Publishing
11H-Dibenzo[c,f]-[1,2]-diazepine is converted into a mixture of dibenzo[c,f]-[1,2]-diazepin-11-one, 2,2?-diaminobenzophenone, and 2,2?- diaminodiphenylmethane when irradiated in …
Number of citations: 3 www.publish.csiro.au
M Upton, MI Jaeda, C Upton - Journal of pharmacy and …, 1998 - academic.oup.com
The polycyclic aromatic hydrocarbons have been recognized as carcinogens and mutagens since the early part of this century. More recently their aza and polyaza derivatives have …
Number of citations: 8 academic.oup.com
R Voigtländer, J Hlavatý, J Volke… - Collection of …, 1983 - cccc.uochb.cas.cz
The last two compounds in a 5-membered series of aromatic dinitro compounds are reduced in a completely different manner at mercury electrodes. 2,2'-Dinitrodiphenylmethane (I) - in …
Number of citations: 7 cccc.uochb.cas.cz
DG Bloomfield, C Upton, HJ Vipond - Journal of the Chemical Society …, 1986 - pubs.rsc.org
A previously unrecorded intramolecular cyclization which occurred during the palladium-catalysed hydrogenolysis of suitably disposed dichloroheterocycles [eg 7-chloro-6-(2-…
Number of citations: 5 pubs.rsc.org
G Gellerman, A Rudi, Y Kashman - Tetrahedron, 1994 - Elsevier
A biomimetic reaction between β,β′-diamenoketones (eg kynuramine, kynurenine or o,o′-diaminobenzophenone) and a variety cyclohexanediones and quinones leading to pyrido[2,…
Number of citations: 66 www.sciencedirect.com
S Seo, J Jung, H Kim - Angewandte Chemie International …, 2023 - Wiley Online Library
Novel P,O‐type ligands, N‐disulfonyl bicyclic bridgehead phosphorus triamides, were synthesized and utilized in Pd‐catalyzed hydrosilylation involving tertiary silanes, unactivated …
Number of citations: 2 onlinelibrary.wiley.com
RT Parfitt - Journal of Medicinal Chemistry, 1966 - ACS Publications
We report here the synthesis of a new phosphorodiamidic acid mustard (1) structurally analogousto the known potent anti-tumor agent, N, N-bis (2-chloroethvl) phosphorodiamidic acid …
Number of citations: 6 pubs.acs.org

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